Chemical properties of Penicillin G-d7 N-ethylpiperidinium salt
Chemical properties of Penicillin G-d7 N-ethylpiperidinium salt
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Penicillin G-d7 N-ethylpiperidinium Salt
Authored by: A Senior Application Scientist
Introduction
Penicillin G, the first antibiotic to be discovered, remains a cornerstone in treating bacterial infections. In the realm of modern drug development and residue analysis, ensuring the accuracy and precision of quantitative measurements is paramount. This necessitates the use of high-purity, reliable internal standards. Penicillin G-d7 N-ethylpiperidinium salt (CAS No. 1217445-37-8) has emerged as a critical tool for researchers, serving as a stable isotope-labeled internal standard for the quantification of Penicillin G by mass spectrometry.[1][2][3]
This guide provides a comprehensive overview of the chemical properties, stability, and analytical applications of Penicillin G-d7 N-ethylpiperidinium salt. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its use and the experimental choices that ensure robust and reliable data.
Core Chemical and Physical Properties
Penicillin G-d7 N-ethylpiperidinium salt is the deuterated form of the N-ethylpiperidine salt of Benzylpenicillin. The deuterium labeling involves the substitution of seven hydrogen atoms, which imparts a mass shift detectable by mass spectrometry without significantly altering the compound's chemical behavior.[] This characteristic is fundamental to its role as an ideal internal standard.
| Property | Value | Source(s) |
| IUPAC Name | (2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine | [][5] |
| Synonyms | Benzylpenicilline-d7 N-ethylpiperidinium salt | [6][7] |
| CAS Number | 1217445-37-8 | [5][6] |
| Molecular Formula | C₂₃H₂₆D₇N₃O₄S | [] |
| Molecular Weight | ~454.63 g/mol | [][5] |
| Appearance | White to off-white solid/powder | [8] |
| Solubility | Soluble in water and DMSO | [8][9] |
| InChI Key | KLNSFLVJJKLEDK-RSWIJXEESA-N | [5] |
Structural Elucidation and the Significance of Deuteration
The molecule consists of the Penicillin G-d7 anion and the N-ethylpiperidinium cation. The seven deuterium atoms are strategically placed on the phenyl ring (d5) and the adjacent benzylic position (d2).
Caption: Chemical structure of Penicillin G-d7 N-ethylpiperidinium salt.
Why Deuteration is Critical for an Internal Standard:
The core principle behind using a stable isotope-labeled (SIL) internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation and analysis.
-
Co-elution: It co-elutes with the analyte in liquid chromatography (LC), ensuring that both experience the same matrix effects at the same time.[10]
-
Correction for Variability: It accurately corrects for analyte loss during extraction, sample handling, and inconsistencies in injection volume.[10][11]
-
Mass Spectrometry Distinction: Despite its similar chemical behavior, the mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling precise quantification.[3]
This approach is the gold standard in bioanalytical method development, providing a self-validating system for every sample analyzed.
Stability Profile and Degradation Pathways
A comprehensive understanding of a reference standard's stability is non-negotiable for ensuring data integrity. Like all β-lactam antibiotics, Penicillin G is susceptible to degradation.[12][13] Its stability is highly dependent on pH, temperature, and the presence of enzymes or metal ions.[14][15]
Key Factors Influencing Stability:
-
pH: The β-lactam ring is prone to hydrolysis. Maximum stability is generally observed in a slightly acidic pH range (around pH 5-6.5).[14] Both strongly acidic and alkaline conditions rapidly accelerate degradation.[15][16]
-
Temperature: Degradation is temperature-dependent. While stable for extended periods when frozen at -80°C, its half-life can be a matter of hours at physiological temperatures (37°C) in solution.[13][17][18]
-
Enzymatic Degradation: The presence of β-lactamase enzymes will rapidly cleave the amide bond in the β-lactam ring, inactivating the antibiotic.[19]
Major Degradation Pathways:
The primary degradation route for Penicillin G is the hydrolysis of the β-lactam ring to form penicilloic acid. Under acidic conditions, this can further rearrange to form penillic acid and penilloic acid.[16][20] These degradation products are known to be potential allergens.[16]
Caption: Primary degradation pathways of Penicillin G.
Storage and Handling Recommendations:
To maintain the integrity of Penicillin G-d7 N-ethylpiperidinium salt as a reference standard, rigorous storage protocols are essential.
| Condition | Recommended Duration | Rationale | Source(s) |
| Solid Form | Per manufacturer's expiry date | Stable when kept dry and protected from light in recommended conditions (e.g., 15-30°C). | [15] |
| Stock Solution (-80°C) | Up to 1 year | Freezing minimizes hydrolytic and thermal degradation. | [17] |
| Working Solution (-80°C) | Up to 6 months | Minimizes degradation; avoid repeated freeze-thaw cycles. | [18] |
| Refrigerated (4°C) | Up to 24 hours | Suitable for short-term storage during sample preparation. | [7][17] |
| Room Temperature | < 4 hours | Significant degradation can occur quickly in solution at ambient temperatures. | [7] |
Analytical Methodologies & Protocols
Penicillin G-d7 is primarily used as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][18] Below are field-proven protocols that demonstrate its application.
Protocol 1: Extraction of Penicillin G from Tissue using Penicillin G-d7 IS
This protocol is adapted from the USDA FSIS method for determining Penicillin G in bovine tissue.[18] It exemplifies a robust workflow for residue analysis.
Objective: To extract Penicillin G and its internal standard from a complex biological matrix for LC-MS/MS analysis.
Methodology:
-
Sample Preparation: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Fortification: Add 100 µL of a 0.20 ng/µL Penicillin G-d7 working solution to all samples, controls, and blanks (except for the "double blank").
-
Causality: Adding the IS at the earliest stage ensures it undergoes the exact same extraction and degradation processes as the native analyte, providing the most accurate correction.[10]
-
-
Protein Precipitation & Extraction:
-
Add 2.0 mL of 1% phosphate buffer.
-
Add acetonitrile (ACN) to bring the total volume to the 5 mL mark.
-
Shake forcefully for 10 minutes. This precipitates proteins and extracts the analyte and IS into the solvent.
-
Centrifuge for 10 minutes at 3000 x g.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent down to ~3.5 mL using a nitrogen stream in a 40°C water bath.
-
Causality: Penicillin G is heat-sensitive. Keeping the temperature at 40°C and not evaporating completely to dryness prevents thermal degradation and reduces adsorption to the subsequent SPE column.[18]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Add water to the 5 mL mark and vortex.
-
Condition a Strata X SPE cartridge with 2.0 mL of methanol, followed by 3.0 mL of phosphate buffer.
-
Load the sample extract onto the cartridge. The sorbent retains the analyte and IS while allowing more polar impurities to pass through.
-
Elute the analyte and IS with 3.0 mL of acetonitrile.
-
-
Final Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 800 µL of an appropriate buffer (e.g., ammonium acetate buffer) compatible with the LC mobile phase.[21]
-
Filter through a 0.2 µm PVDF filter into an LC vial for analysis.
-
Caption: Workflow for sample extraction using an internal standard.
Protocol 2: Forced Degradation Study for Method Validation
A forced degradation study is a self-validating system required to prove that an analytical method is "stability-indicating."[22] This means the method can unambiguously quantify the active ingredient in the presence of its degradation products.
Objective: To generate potential degradation products of Penicillin G and confirm the analytical method can separate them from the parent compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Penicillin G in a 50:50 mixture of acetonitrile and water.[22]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. An unstressed control sample must be analyzed alongside.
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2-8 hours).[15]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring frequently (e.g., every 30 minutes), as degradation is often rapid.[15][23]
-
Oxidation: Mix with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).[22]
-
Thermal Degradation: Place an aliquot of the solution and a sample of the solid powder in an oven at 80°C for 48 hours.[15]
-
Photodegradation: Expose an aliquot to direct sunlight or a photostability chamber for a defined period, alongside a control sample wrapped in foil.[23]
-
-
Sample Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the unstressed control using the developed LC-MS/MS method.
-
Evaluation:
-
Compare the chromatograms. The appearance of new peaks indicates the formation of degradation products.
-
The primary goal is to demonstrate that the peak for Penicillin G is well-resolved from all degradation peaks, thus proving the method's specificity.
-
Conclusion
Penicillin G-d7 N-ethylpiperidinium salt is an indispensable tool in modern analytical chemistry. Its chemical properties, particularly its structural identity to the native compound coupled with a distinct mass, make it the ideal internal standard for correcting variability in complex quantitative assays. A thorough understanding of its stability profile and degradation pathways is crucial for its correct handling and for the development of robust, stability-indicating analytical methods. The protocols outlined in this guide provide a framework for its effective use, ensuring the generation of trustworthy, high-quality data in both research and regulated environments.
References
- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Google Scholar.
- CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS. (2020). Food Safety and Inspection Service.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
- Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PMC - NIH.
- Stability of β-lactam antibiotics in bacterial growth media. (2020). bioRxiv.
- UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. (n.d.).
- Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. (n.d.). DTIC.
- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). PubChem.
- Penicillin G-d5 potassium (Benzylpenicillin-d5 potassium). (n.d.). MCE.
- LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015).
- Penicillin G-d5 (potassium salt) (Benzylpenicillin-d5). (n.d.). Cayman Chemical.
- LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2019).
- minimizing Penicillin V degradation during sample prepar
- (PDF) LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. (2017).
- Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8. (2026). Chemicalbook.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC.
- A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum. (2023). RSC Publishing.
- Penicillin G-d7 VETRANAL, analytical standard. (n.d.). MilliporeSigma.
- CAS 1217445-37-8 (Penicillin G-[d7] N-ethylpiperidinium salt). (n.d.). BOC Sciences.
- CLG-PENG1.01 Determination and Confirmation of Penicillin G by LC-MS/MS. (n.d.).
- UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017).
- UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. (2017). PubMed.
- Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. (n.d.). Google Scholar.
- Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation. (n.d.).
- D7-Penicillin G N-Ethylpiperidinium salt. (n.d.). HPC Standards.
- Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Sigma-Aldrich.
- Degradation Pathway of Penicillin by Immobilized β- lactamase. (2024). Chemical Engineering Transactions.
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.
- Penicillin G-d7 N-ethylpiperidinium salt | 1217445-37-8. (n.d.). A Chemtek.
- Process for the preparation of D(-)-penicillamine and salts thereof. (1976).
- Safety Data Sheet: Penicillin G sodium salt. (n.d.). Carl ROTH.
- Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. (n.d.). DigitalCommons@URI.
- Penicillin G sodium salt | Antibiotic | GABA Receptor. (n.d.). TargetMol.
- 32985 — Penicillin G-d7 N-ethylpiperidinium salt. (n.d.). Adoris Invest Group OU.
- Preparation and Detailed Structural Characterization of Penicillin G Imprinted Polymers by PALS and XPS. (2025).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Benzylpenicilline-D7 N-ethylpiperidinium salt - Deuterated Reference Standard for Method Validation (CAS 1217445-37-8) [witega.de]
- 5. Penicillin G-d7 N-ethylpiperidinium salt | C23H33N3O4S | CID 71312421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzylpenicilline-D7 N-ethylpiperidiniuM salt Penicillin G-D7 salt | 1217445-37-8 [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Penicillin G sodium salt | Antibiotic | GABA Receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fsis.usda.gov [fsis.usda.gov]
- 19. cetjournal.it [cetjournal.it]
- 20. accesson.kr [accesson.kr]
- 21. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
